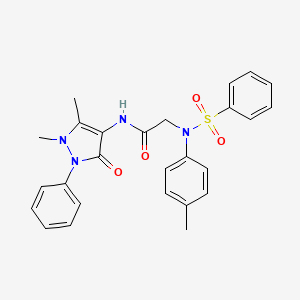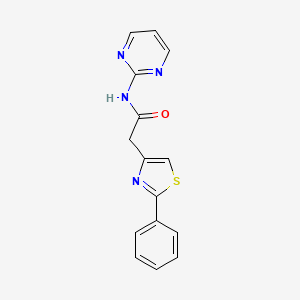![molecular formula C17H20BrNO3 B5011874 3-[5-(4-bromophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5011874.png)
3-[5-(4-bromophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-bromophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as "BPP" and is a pyrrole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
BPP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. BPP has also shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of BPP involves its interaction with various cellular and molecular targets. BPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of inflammatory mediators. BPP also activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BPP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BPP has also been found to decrease the levels of glucose and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
BPP has several advantages for lab experiments, including its high purity and stability. However, one of the limitations of BPP is its low solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for the research of BPP. One of the potential applications of BPP is in the treatment of cancer. Studies have shown that BPP has anti-tumor properties and could be used as a potential chemotherapeutic agent. Additionally, further research could be conducted to investigate the potential of BPP in the treatment of other diseases such as diabetes and Alzheimer's disease.
Conclusion:
In conclusion, 3-[5-(4-bromophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid, or BPP, is a chemical compound that has shown promising results in various scientific studies. Its potential applications in the field of medicine make it an exciting area of research for future studies. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of BPP.
Synthesis Methods
The synthesis method of BPP involves the reaction between 4-bromoacetophenone, 3-methoxypropylamine, and ethyl 2-oxo-3-phenylpropanoate. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified using chromatography techniques to obtain pure BPP.
properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-(3-methoxypropyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-22-12-2-11-19-15(8-10-17(20)21)7-9-16(19)13-3-5-14(18)6-4-13/h3-7,9H,2,8,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUUELFTWRUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5011792.png)
![ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B5011803.png)

![N-(1-{1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5011806.png)
![2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B5011809.png)
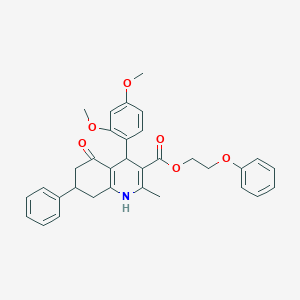
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5011837.png)
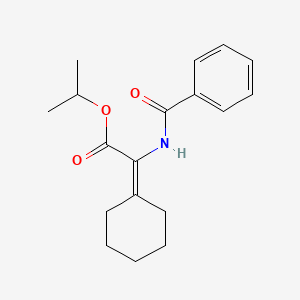
![N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5011846.png)
![4-acetyl-3-hydroxy-5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5011854.png)
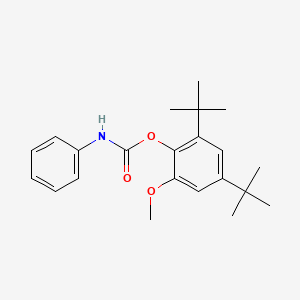
![3-(2-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5011866.png)
